1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea is a urea derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique chemical structure has made it a subject of interest for many researchers.
Scientific Research Applications
Reactivity and Synthetic Applications
- Synthesis of Furan Derivatives : The reactivity of furan derivatives, such as 3,4-Dimethoxyfuran, provides a foundation for synthesizing complex organic compounds. These derivatives can be substituted by weak electrophilic reagents in reactions like the Mannich reaction, leading to the production of bis-amino compounds in good yields. This reactivity is crucial for developing new synthetic routes and compounds, including those similar to the queried compound (Iten, Hofmann, & Eugster, 1978).
Biological Activity and Material Science
- Radical Scavenging Activity : Compounds containing furan and benzyl groups, like urceolatin isolated from marine algae, demonstrate significant DPPH radical-scavenging activity. This suggests potential applications in designing antioxidant compounds or studying oxidative stress mechanisms in biological systems (Li, Li, Ji, Gloer, & Wang, 2008).
Chemical Modifications and Enhancements
- Cocondensation Reactions : The cocondensation reactions involving urea and phenolic compounds under acidic conditions highlight the versatility of urea derivatives in creating polymeric materials. This process allows the synthesis of novel polymers with potential applications in material science (Tomita & Hse, 1992).
- Thermal Reversibility of Poly(ether-urethane)s : Cross-linked poly(ether-urethane)s prepared via Diels-Alder reactions of furan-containing compounds exhibit thermal reversibility. This property is essential for developing recyclable and sustainable polymeric materials, indicating the potential of incorporating furan and urea derivatives in environmentally friendly materials (Găină, Ursache, Gaina, & Varganici, 2013).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-25-16-6-5-14(10-17(16)26-2)11-21-19(23)22-13-20(24,15-7-9-27-12-15)18-4-3-8-28-18/h3-10,12,24H,11,13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOPDINXHEZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea |
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